REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N=C=NCCCN(C)C)C.Cl.[NH2:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1.C(N(CC)CC)C.[NH4+].[Cl-]>CN(C)C=O>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1)=[O:6] |f:2.3,5.6|
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Name
|
|
Quantity
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1.84 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)Cl
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred 1 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
was extracted with ethylacetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
Collected organics, after solvent evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by Biotage column SNAP-Si (50 g)
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Type
|
WASH
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Details
|
eluting with a mixture dichloromethane/ethylacetate from 100/0 to 95:5
|
Type
|
CUSTOM
|
Details
|
Collected organics after solvent evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |